molecular formula C16H23BrN2S B13095212 Spiro(cyclohexane-1,5'-(5H)thiazolo(3,2-a)quinazoline), 6',7',8',9'-tetrahydro-1'-methyl-, monohydrobromide CAS No. 21457-11-4

Spiro(cyclohexane-1,5'-(5H)thiazolo(3,2-a)quinazoline), 6',7',8',9'-tetrahydro-1'-methyl-, monohydrobromide

Cat. No.: B13095212
CAS No.: 21457-11-4
M. Wt: 355.3 g/mol
InChI Key: UPHDLICVVQDJCD-UHFFFAOYSA-N
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Description

Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a spiro linkage between a cyclohexane ring and a thiazoloquinazoline moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide typically involves a multi-step process. One common method includes the reaction of a cyclohexanone derivative with a thioamide in the presence of a base, followed by cyclization to form the thiazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure monohydrobromide salt.

Chemical Reactions Analysis

Types of Reactions

Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert ketones or aldehydes into alcohols.

    Substitution: Halogenation or alkylation reactions can modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide is unique due to its specific spiro linkage and the presence of both nitrogen and sulfur atoms in its structure. This combination imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

CAS No.

21457-11-4

Molecular Formula

C16H23BrN2S

Molecular Weight

355.3 g/mol

IUPAC Name

1-methylspiro[6,7,8,9-tetrahydro-[1,3]thiazolo[3,2-a]quinazoline-5,1'-cyclohexane];hydrobromide

InChI

InChI=1S/C16H22N2S.BrH/c1-12-11-19-15-17-16(9-5-2-6-10-16)13-7-3-4-8-14(13)18(12)15;/h11H,2-10H2,1H3;1H

InChI Key

UPHDLICVVQDJCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC3(CCCCC3)C4=C(N12)CCCC4.Br

Origin of Product

United States

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